molecular formula C21H27NOSi B13140870 N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide

Cat. No.: B13140870
M. Wt: 337.5 g/mol
InChI Key: YRSABHBCJUQKQB-VAWYXSNFSA-N
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Description

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound with the molecular formula C21H27NOSi and a molecular weight of 337.531 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a hex-3-enamide backbone, with two phenyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide typically involves the reaction of an appropriate amide precursor with trimethylsilyl reagents under specific conditions. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as reagents . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like triflic anhydride and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amide derivatives .

Scientific Research Applications

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of enamides. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological pathways. In industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl groups attached to the nitrogen atom may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as N,N-diphenylacetamide and N,N-diphenylpropionamide. These compounds share similar structural features but differ in the length of the carbon chain and the presence of the trimethylsilyl group. The unique presence of the trimethylsilyl group in this compound imparts distinct chemical properties, making it more reactive and stable under certain conditions .

Properties

Molecular Formula

C21H27NOSi

Molecular Weight

337.5 g/mol

IUPAC Name

(E)-N,N-diphenyl-5-trimethylsilylhex-3-enamide

InChI

InChI=1S/C21H27NOSi/c1-18(24(2,3)4)12-11-17-21(23)22(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-16,18H,17H2,1-4H3/b12-11+

InChI Key

YRSABHBCJUQKQB-VAWYXSNFSA-N

Isomeric SMILES

CC(/C=C/CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

CC(C=CCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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